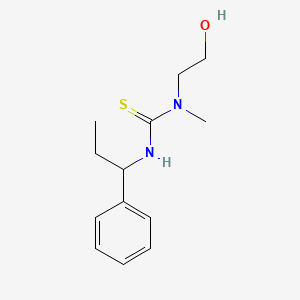
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylpropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This particular compound features a thiourea core with specific substituents that impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea typically involves the reaction of N-methyl-N’-(1-phenylpropyl)thiourea with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and energy consumption.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Ethers and esters.
科学研究应用
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, dyes, and photographic chemicals.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission. The hydroxyl and thiourea groups play crucial roles in binding and inhibition.
相似化合物的比较
Similar Compounds
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
- N,N’-Dimethylthiourea
Comparison
Compared to these similar compounds, N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the hydroxyl group, which enhances its solubility and reactivity. Additionally, the phenylpropyl substituent imparts distinct steric and electronic properties, influencing its biological activity and chemical behavior.
属性
CAS 编号 |
74787-84-1 |
|---|---|
分子式 |
C13H20N2OS |
分子量 |
252.38 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-3-12(11-7-5-4-6-8-11)14-13(17)15(2)9-10-16/h4-8,12,16H,3,9-10H2,1-2H3,(H,14,17) |
InChI 键 |
JOCNNVPFXZDBBM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
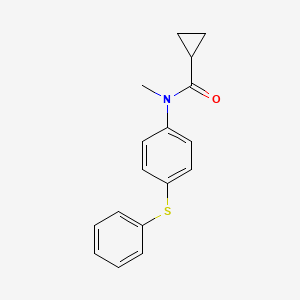

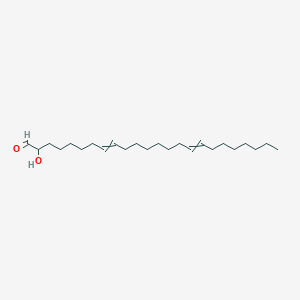
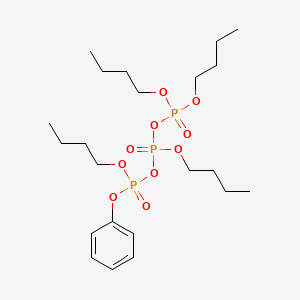
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

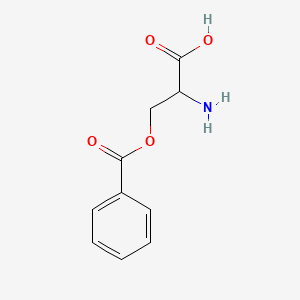
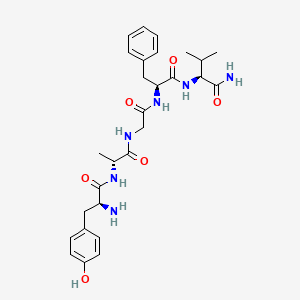
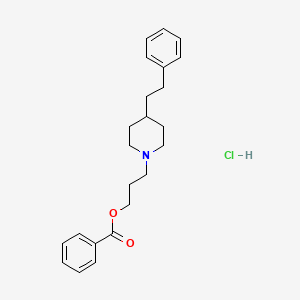

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
